(+)-2-Sterpurene

Description

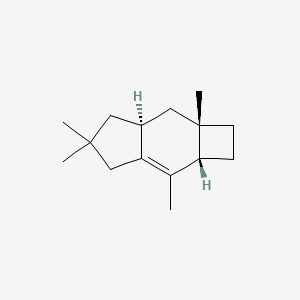

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C15H24 |

|---|---|

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(3S,6S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.03,6]undec-1-ene |

InChI |

InChI=1S/C15H24/c1-10-12-9-14(2,3)7-11(12)8-15(4)6-5-13(10)15/h11,13H,5-9H2,1-4H3/t11-,13+,15-/m0/s1 |

Clé InChI |

HULFPDOHEQOINC-LNSITVRQSA-N |

SMILES isomérique |

CC1=C2CC(C[C@H]2C[C@]3([C@@H]1CC3)C)(C)C |

SMILES canonique |

CC1=C2CC(CC2CC3(C1CC3)C)(C)C |

Synonymes |

sterpurene |

Origine du produit |

United States |

Occurrence and Advanced Isolation Methodologies of + 2 Sterpurene

Fungal and Microbial Sources of (+)-2-Sterpurene

Fungi are prolific producers of a vast array of secondary metabolites, including a rich diversity of terpenoid compounds. This compound has been identified as a metabolite in various fungal species, primarily within the phyla Basidiomycota and Ascomycota.

The Basidiomycota, or mushroom-forming fungi, are a significant source of sterpurane-type sesquiterpenoids. researchgate.net Historically, the first sterpurane derivative, sterpuric acid, was isolated from Stereum purpureum, a plant pathogenic fungus responsible for silver leaf disease. researchgate.netcdnsciencepub.com Subsequent studies on S. purpureum led to the isolation of other sterpurane-type sesquiterpenes, including 1-sterpurene and sterpurene-3,12,14-triol. cdnsciencepub.comresearchgate.net Various other species within the Basidiomycota have been found to produce sterpurane sesquiterpenoids, such as Phlebia tremellosa jst.go.jpnih.gov, Phlebia uda researchgate.net, and Stereum ostrea. researchgate.net The co-occurrence of isolactarane and sterpurene-type sesquiterpenoids in some of these fungi suggests a potential shared biosynthetic pathway. researchgate.net While direct isolation of this compound from many of these species is not always explicitly detailed, the presence of a variety of sterpurane derivatives points to the biosynthetic capability for this specific isomer within the phylum. For instance, headspace analysis of Stereum hirsutum cultures has revealed the presence of sterpurene as a volatile product. nih.gov

While Basidiomycota are well-known for producing a high number of terpenoids, Ascomycota also represent a valuable source of these compounds. researchgate.net The endophytic fungus Diaporthe sp. BR109, isolated from a plant stem, was found to produce a variety of terpenoids. embrapa.br Gas chromatography-mass spectrometry (GC-MS) analysis of extracts from this fungus identified this compound as a minor volatile sesquiterpene. researchgate.netembrapa.brnih.govresearchgate.net This discovery is particularly noteworthy as it suggests a possible inter-phylum horizontal gene transfer of the sesquiterpenoid biosynthetic pathway from Basidiomycota to Ascomycota. nih.gov

Similarly, the fungus Trichoderma citrinoviride has been identified as a producer of this compound. researchgate.net This species, which can be isolated from various environments including marine green algae, produces a range of bioactive metabolites. researchgate.netnih.gov The isolation of this compound from T. citrinoviride further underscores the broad distribution of the genetic machinery for its synthesis within the fungal kingdom. researchgate.net

Table 1: Fungal Sources of this compound and Related Compounds

| Phylum | Species | Compound(s) |

| Basidiomycota | Stereum purpureum | Sterpuric acid, 1-sterpurene, sterpurene-3,12,14-triol researchgate.netcdnsciencepub.comresearchgate.net |

| Phlebia tremellosa | Sterpurane sesquiterpenes jst.go.jpnih.gov | |

| Phlebia uda | Sterpurane sesquiterpenes researchgate.net | |

| Stereum hirsutum | Sterpurene (volatile) nih.gov | |

| Stereum ostrea | Sterostreins (terpenoids) researchgate.net | |

| Ascomycota | Diaporthe sp. | This compound researchgate.netembrapa.brnih.govresearchgate.net |

| Trichoderma citrinoviride | This compound researchgate.netnih.gov |

Isolation from Basidiomycota Species

Chromatographic and Spectroscopic Techniques for Isolation and Purification

The isolation and purification of this compound, often present as a minor component in complex fungal extracts, necessitates a combination of advanced chromatographic and spectroscopic methods.

The general workflow begins with the extraction of fungal biomass or culture filtrate using organic solvents like ethyl acetate (B1210297) or chloroform. jst.go.jpembrapa.br This crude extract, containing a mixture of metabolites, is then subjected to various chromatographic techniques.

Column chromatography is a fundamental first step for fractionation. Silica gel is a common stationary phase, with elution gradients of solvents such as hexane (B92381) and ethyl acetate or hexane and acetone (B3395972) used to separate compounds based on polarity. jst.go.jpscielo.org.mx For more refined separations, High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is employed. jst.go.jpnih.gov This technique utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile-water or methanol-water mixtures) to achieve high-resolution separation. nih.gov

In some instances, preparative Thin-Layer Chromatography (TLC) can be used for the separation of small quantities of compounds from fractions obtained via column chromatography. jst.go.jp For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for both identification and quantification. researchgate.netembrapa.br Headspace solid-phase microextraction (SPME) can be used to collect volatile organic compounds directly from fungal cultures for GC-MS analysis. doi.org

Once a pure compound is isolated, its structure is elucidated using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy , including 1D (¹H and ¹³C NMR) and 2D (COSY, HMQC, HMBC) experiments, provides detailed information about the carbon-hydrogen framework of the molecule. jst.go.jpnih.govMass Spectrometry (MS) , often coupled with chromatography (GC-MS or LC-MS), determines the molecular weight and fragmentation pattern of the compound. jst.go.jpresearchgate.netembrapa.br High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula. nih.gov

Challenges in the Isolation of Minor Sesquiterpenoid Metabolites

The isolation of minor secondary metabolites like this compound from natural sources presents several significant challenges.

Low Concentration: These compounds are often produced in very small quantities by the host organism. hawaii.edu This necessitates the processing of large amounts of fungal biomass or culture media to obtain even milligram quantities of the pure substance.

Complex Mixtures: Fungal extracts are incredibly complex, containing hundreds or even thousands of different compounds. mdpi.com Separating a minor component from this intricate matrix, which includes structurally similar compounds, is a formidable task.

Structural Diversity and Isomerism: The inherent structural diversity of sesquiterpenoids, including the presence of multiple stereoisomers, complicates purification and characterization. hawaii.edu Distinguishing between closely related isomers often requires a combination of high-resolution chromatographic and spectroscopic methods, and sometimes computational analysis. hawaii.edu

Chemical Instability: Some natural products can be sensitive to heat, light, or pH changes, leading to degradation or rearrangement during the extraction and purification process. For example, β-elemene, another sesquiterpenoid, can be a heat-induced rearrangement product of germacrene A. researchgate.netembrapa.br

Overcoming these challenges requires a multi-faceted approach, often involving bioassay-guided fractionation to target active compounds, the use of multiple and complementary chromatographic techniques, and sensitive spectroscopic methods for structural determination. The development of more efficient and selective isolation techniques remains a critical area of research in the field of natural products chemistry. mdpi.com

Biosynthetic Pathways and Enzymology of + 2 Sterpurene

Mevalonate (B85504) Pathway and Farnesyl Pyrophosphate (FPP) as a Precursor

The journey to (+)-2-sterpurene begins with the mevalonate (MVA) pathway, a fundamental metabolic route in fungi responsible for the synthesis of isoprenoid precursors. taylorandfrancis.comrsc.org This pathway converts acetyl-CoA, a central metabolite, into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). rsc.orgresearchgate.net

Through a series of condensation reactions, these C5 units are assembled into the C15 compound, farnesyl pyrophosphate (FPP). asm.orgnih.gov FPP is a critical branch-point intermediate in the biosynthesis of a vast array of isoprenoids, including sesquiterpenes, sterols, and other essential molecules. nih.gov In the context of this compound synthesis, FPP serves as the linear precursor that undergoes a complex cyclization cascade. asm.orgresearchgate.netnih.gov

The initial steps of the MVA pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). taylorandfrancis.com This is followed by the key regulatory step catalyzed by HMG-CoA reductase, which reduces HMG-CoA to mevalonate. taylorandfrancis.com Subsequent phosphorylation and decarboxylation steps lead to the formation of IPP, which can be isomerized to DMAPP. taylorandfrancis.com Finally, FPP synthase catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield (2E,6E)-FPP. taylorandfrancis.comresearchgate.net

Sesquiterpene Synthase-Mediated Cyclization Mechanisms

The transformation of the linear FPP into the complex tricyclic structure of this compound is orchestrated by a class of enzymes known as sesquiterpene synthases (STSs). mdpi.comnih.gov These enzymes are responsible for the remarkable diversity of sesquiterpene scaffolds found in nature.

Identification and Characterization of this compound Synthases

While sesquiterpene synthases responsible for the production of related compounds like hirsutene (B1244429) have been identified, the specific synthase for this compound has been more elusive. asm.orgresearchgate.net However, research on various fungi, particularly from the Basidiomycota phylum, has led to the identification and characterization of numerous STSs. mdpi.commdpi.com These studies often involve genome mining and heterologous expression of candidate genes in hosts like E. coli or yeast to determine their product profiles. mdpi.comnih.gov For instance, the overexpression of a putative D6-protoilludene synthase from the fungal isolate BR109 resulted in the production of D6-protoilludene as the major product, along with minor amounts of 2-sterpurene and other 1,11-cyclization products. embrapa.br This suggests that a dedicated this compound synthase likely exists and shares mechanistic similarities with other 1,11-cyclizing STSs.

| Enzyme Type | Organism | Major Products | Minor Products |

| D6-protoilludene synthase | Fungal isolate BR109 | D6-protoilludene | 2-sterpurene, pentalenene, african-1-ene, brasila-5(10),6-diene |

| Hirsutene Synthase | Stereum hirsutum | Hirsutene | Panaginsene, (E)-β-caryophyllene, α-humulene |

This table presents examples of characterized sesquiterpene synthases and their products, highlighting the commonality of multiple products from a single enzyme.

Mechanistic Insights into 1,11-Cyclization Leading to the Sterpurane Scaffold

The formation of the sterpurane scaffold is initiated by a 1,11-cyclization of FPP. asm.orgnih.gov This process begins with the ionization of the pyrophosphate group from FPP within the active site of the STS, generating a reactive farnesyl cation. asm.orgpnas.org This cation then undergoes an intramolecular electrophilic attack of the C1 carbon on the C11 carbon of the distal double bond, forming an 11-membered ring intermediate known as the trans-humulyl cation. researchgate.netasm.orgnih.gov

This initial cyclization is a key branching point in sesquiterpene biosynthesis, leading to a wide variety of scaffolds. nih.gov The subsequent cyclization and rearrangement steps are dictated by the specific topology of the enzyme's active site, which guides the carbocationic cascade towards a particular product. pnas.org For the formation of the sterpurane skeleton, the trans-humulyl cation undergoes further cyclizations to form the protoilludyl cation, a 5-6-4 tricyclic intermediate. cdnsciencepub.compnas.org The sterpurane skeleton is then proposed to arise from the protoilludyl cation through a series of rearrangements. cdnsciencepub.com

Carbocationic Intermediates in this compound Biosynthesis (e.g., trans-humulyl cation)

The biosynthesis of this compound proceeds through a series of highly reactive carbocationic intermediates. The central and first committed cyclic intermediate is the trans-humulyl cation . researchgate.netasm.orgnih.gov This 11-membered ring cation is the precursor to a vast array of sesquiterpenoids produced by Basidiomycota fungi. nih.govnih.gov

Following the formation of the trans-humulyl cation, a subsequent 1,2-hydride shift and further cyclizations lead to the formation of the protoilludyl cation . pnas.orgnih.gov This tricyclic cation is another critical intermediate, serving as the precursor to sesquiterpenes with protoilludane, hirsutane, and sterpurane carbon skeletons. pnas.orgacs.org Isotopic labeling studies using [1-¹³C] and [2-¹³C] acetate (B1210297) have provided evidence that sterpuric acid and sterpurene-3,12,14-triol are formed from acetate via humulene (B1216466) and the protoilludane cation. cdnsciencepub.com The final steps from the protoilludyl cation to the sterpurane skeleton involve rearrangements, although the precise mechanism remains an area of active investigation. cdnsciencepub.com

Post-Synthase Modifications and Accessory Enzymes

The initial hydrocarbon scaffold of this compound, once formed by the STS, can undergo further chemical modifications by a suite of "tailoring" enzymes. rsc.org These enzymes are often encoded by genes located in biosynthetic gene clusters alongside the STS gene. rsc.orgasm.org

Role of Cytochrome P450 Monooxygenases in Hydroxylation and Oxidation

Cytochrome P450 monooxygenases (CYPs) are a major class of tailoring enzymes involved in the diversification of terpenoid structures. rsc.orgnih.gov These heme-thiolate enzymes catalyze a wide range of regio- and stereospecific oxidation reactions, primarily hydroxylations. pnas.orgnih.gov In the context of sterpurene biosynthesis, CYPs are responsible for introducing hydroxyl groups and other oxygen functionalities to the sterpurane skeleton, leading to a variety of more oxidized derivatives. pnas.org For example, metabolites like sterpuric acid and sterpurene-3,12,14-triol, isolated from Stereum purpureum, are products of such P450-mediated oxidations. cdnsciencepub.comresearchgate.net The presence of genes encoding CYPs within predicted sesquiterpenoid biosynthetic gene clusters further supports their role in the late-stage modification of these compounds. asm.orgresearchgate.net

| Enzyme Class | Function | Example Substrate | Example Product |

| Sesquiterpene Synthase (STS) | Scaffold formation | Farnesyl Pyrophosphate | This compound |

| Cytochrome P450 Monooxygenase (CYP) | Hydroxylation/Oxidation | This compound | Sterpuric acid, Sterpurene-3,12,14-triol |

This table summarizes the key enzyme classes and their roles in the biosynthesis and diversification of sterpurane-type sesquiterpenoids.

Contribution of Oxidoreductases and Methyltransferases to Diversification

The structural diversification of the this compound scaffold into a variety of bioactive sesquiterpenoids is primarily accomplished through the activity of modifying enzymes, with oxidoreductases and methyltransferases playing a crucial role. nih.govembrapa.br These enzymes, often encoded by genes located within the same biosynthetic gene cluster as the sterpurene synthase, catalyze reactions that add functional groups to the initial hydrocarbon skeleton, leading to the formation of compounds with a wide array of biological activities. nih.govasm.org

Oxidoreductases, particularly cytochrome P450 monooxygenases, are key players in the functionalization of the sterpurene core. nih.govembrapa.br They introduce hydroxyl groups at various positions on the molecule, which can then be further modified. For instance, in the biosynthesis of various sterpurene-derived metabolites, oxidoreductases are responsible for the hydroxylations that lead to compounds like sterpurene-3,12,14-triol. nih.gov The genome of Stereum hirsutum, a known producer of sterpurane sesquiterpenoids, contains biosynthetic gene clusters with multiple putative oxidoreductases and reductases alongside the sesquiterpene synthase gene, highlighting their importance in generating chemical diversity. nih.gov In Chondrostereum purpureum, 153 oxidoreductases with relevance to lignocellulose decomposition were identified in its genome, with 81 being expressed during various cultivation conditions. plos.org

Methyltransferases contribute to the diversification by adding methyl groups to the sterpurene derivatives. This methylation can alter the molecule's polarity, stability, and biological activity. An O-methyltransferase has been identified within a biosynthetic gene cluster in S. hirsutum that is also predicted to be involved in sterpurene metabolism. nih.gov The interplay between oxidoreductases and methyltransferases allows for a combinatorial approach to biosynthesis, where the sequential or parallel action of these enzymes can generate a large number of distinct molecules from a single starting scaffold. nih.govembrapa.br

Biosynthetic Gene Clusters and Their Organization

Genomic Context of this compound Biosynthesis Genes

In fungi, genes responsible for the biosynthesis of secondary metabolites, including sesquiterpenoids like this compound, are frequently organized into biosynthetic gene clusters (BGCs). asm.orgnih.gov This clustering facilitates the coordinated regulation of the entire metabolic pathway. The BGC for this compound and its derivatives typically contains the gene for the sesquiterpene synthase (STS), which catalyzes the initial cyclization of farnesyl pyrophosphate (FPP) to form the sterpurene scaffold. nih.govasm.org

Surrounding the STS gene within the cluster are genes encoding for various modifying enzymes. nih.govembrapa.br Genomic analysis of Stereum hirsutum has revealed that its sesquiterpene synthase genes are often located in clusters with genes for accessory scaffold-modifying enzymes. nih.gov For example, one such cluster in S. hirsutum contains not only the STS but also genes for three P450 monooxygenases, two oxidoreductases, two reductases, an O-methyltransferase, a dehydrogenase, and a transporter. nih.gov This arrangement strongly suggests that these co-located genes work in concert to produce the final bioactive sesquiterpenoids. The presence of transporter genes within the cluster also implies a mechanism for exporting the synthesized compounds out of the cell. nih.gov

The size and composition of these BGCs can vary. Some clusters may be minimal, containing only the STS and a few modifying enzymes, while others can be quite large and complex, encoding a more extensive array of tailoring enzymes, transporters, and regulatory proteins. nih.govembrapa.br For instance, in Diaporthe sp., putative sesquiterpenoid BGCs were found to vary in size, containing between two and sixteen genes. nih.govembrapa.br

Evolutionary Perspectives on Fungal Sesquiterpenoid Pathways, Including Horizontal Gene Transfer Events

The evolution of fungal sesquiterpenoid biosynthetic pathways is a dynamic process shaped by gene duplication, divergence, and horizontal gene transfer (HGT). nih.govpnas.org Phylogenetic analyses of fungal sesquiterpene synthases reveal that they often cluster according to their cyclization mechanism, suggesting a common ancestry for enzymes that produce similar scaffolds. nih.govembrapa.brmdpi.com

Horizontal gene transfer, the movement of genetic material between different species, has been identified as a significant factor in the evolution of fungal secondary metabolite pathways. pnas.orgasm.orgbiorxiv.org There is evidence to suggest that the BGCs for certain sesquiterpenoids have been transferred between different fungal phyla. For example, analysis of a sesquiterpene synthase from the ascomycete Diaporthe sp. suggests a possible inter-phylum HGT event from a basidiomycete. nih.gov This hypothesis is supported by the gene's sequence similarity and intron splicing patterns, which more closely resemble those of Basidiomycota genes. embrapa.br

The acquisition of entire BGCs through HGT can provide a significant evolutionary advantage, allowing the recipient fungus to rapidly gain the ability to produce a new class of bioactive compounds. pnas.orgasm.org This can be particularly important in the context of adaptation to new ecological niches or in interactions with other organisms. asm.orgbiorxiv.org Studies on other fungal metabolic pathways, such as the deoxyphomenone pathway in Hansfordia pulvinata and the GAL pathway for galactose utilization, have provided clear examples of HGT events that have shaped fungal metabolic diversity. pnas.orgasm.orgbiorxiv.org These findings suggest that the evolutionary history of the this compound pathway may also have been influenced by such transfers, contributing to its distribution and diversification across the fungal kingdom.

Synthetic Chemistry Approaches Towards + 2 Sterpurene and Its Analogues

Total Synthesis Strategies of the (+)-2-Sterpurene Core Structure

The unique carbon skeleton of this compound has been assembled through various synthetic routes. Strategies often involve key ring-forming reactions such as [4+3] cycloadditions, intramolecular Diels-Alder reactions, and photocycloadditions to construct the complex core. mdpi.comsemanticscholar.orgcdnsciencepub.com For instance, one approach utilized an intermolecular [2+2] photocycloaddition as a pivotal step. researchgate.net Another notable synthesis employed a cyclopentane (B165970) annulation as the key transformation to build the tricyclic system. semanticscholar.org

A primary challenge in synthesizing the sterpurene core lies in controlling its complex stereochemistry. The molecule possesses multiple contiguous stereocenters, and the fused ring system creates significant steric congestion and ring strain, particularly at the fusion of the cyclopropane (B1198618) and seven-membered rings. pku.edu.cn Early synthetic designs struggled with these stereochemical hurdles. Modern syntheses, however, employ sophisticated methods to dictate the precise three-dimensional arrangement. For example, the stereochemistry of photocycloaddition reactions can be influenced by the conformation of the excited state of the molecule, allowing for predictable outcomes. researchgate.net The development of stereoselective reactions, such as the electroreductive cyclization reported by Little and coworkers, has been crucial in overcoming these challenges. sci-hub.seacs.org This particular reaction established two of the four stereocenters in the sterpurene core with high selectivity. nih.gov

Achieving an enantioselective synthesis, which produces the specific (+)-enantiomer of sterpurene found in nature, has been a significant goal. One of the earliest successful enantioselective syntheses was reported by Okamura and Gibbs, which featured a remarkable intramolecular Diels-Alder reaction of a vinylallene. mdpi.comacs.orgsci-hub.ru This key step facilitated a complete transfer of chirality from a starting chiral center through an axially chiral allene (B1206475) intermediate to the final chiral centers of the product. acs.org Other approaches have utilized different strategies to induce asymmetry. These include using chiral auxiliaries, starting from enantiomerically pure compounds derived from nature (chiral pool), or employing asymmetric catalysts to control the stereochemical outcome of key reactions. researchgate.net For example, palladium-catalyzed asymmetric additions have been developed for constructing similar chiral quaternary centers found in sterpurene-like scaffolds. pku.edu.cn

Key Stereochemical Considerations in Synthesis

Chemoenzymatic Synthesis of this compound and Derivatives

Chemoenzymatic synthesis combines the precision of biological catalysts with the flexibility of traditional organic chemistry. This approach leverages enzymes to perform challenging chemical transformations with high selectivity under mild conditions.

Enzymes can be strategically incorporated into synthetic routes toward sterpurene analogues. For instance, the chemoenzymatic total synthesis of a derivative, 4,12-dihydroxysterpurene, has been reported. mdpi.comnih.gov Such syntheses often employ enzymes for key steps like stereoselective reductions or oxidations. A common strategy involves the use of dioxygenase enzymes. These enzymes can convert simple aromatic compounds, like p-iodotoluene, into enantiomerically pure cis-1,2-dihydrocatechols. researchgate.net These chiral building blocks can then be elaborated through chemical steps, such as intramolecular Diels-Alder reactions and photochemical rearrangements, to construct the complex sterpurane framework. nih.govresearchgate.netresearchgate.net This method demonstrates how a single, highly selective enzymatic reaction can set the absolute stereochemistry for the entire synthesis.

A more direct chemoenzymatic method involves using the actual enzymes from the sterpurene biosynthetic pathway. In fungi, sesquiterpenoids are generated from the linear precursor farnesyl pyrophosphate (FPP) by enzymes called sesquiterpene synthases (STSs). asm.orgnih.govmdpi.com These STSs catalyze the complex cyclization cascade that forms the carbon skeleton. rsc.org While the specific STS responsible for sterpurene has yet to be identified, related enzymes like hirsutene (B1244429) synthase have been characterized. asm.orgnih.gov Hirsutene synthase was discovered to be an unusual fusion protein, combined with a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), an enzyme from the upstream mevalonate (B85504) pathway. asm.orgnih.gov Identifying and harnessing the sterpurene synthase would allow for the direct conversion of a chemically accessible precursor like FPP into the sterpurane skeleton, representing a highly efficient and biomimetic synthetic strategy. rsc.org

Enzyme-Catalyzed Steps in Synthetic Schemes

Biomimetic Approaches to Sterpurane Formation

Biomimetic synthesis aims to replicate nature's strategy for building molecules. The biosynthesis of sterpurene is believed to proceed from farnesyl pyrophosphate (FPP) through a series of cationic intermediates, including humulene (B1216466) and the protoilludyl cation. mdpi.comhebmu.edu.cn Synthetic chemists have designed routes that mimic this proposed pathway. The first synthesis of sterpurene, for example, was a biomimetic route starting from humulene. cdnsciencepub.comsemanticscholar.org These approaches typically involve creating an acyclic or macrocyclic precursor that, upon treatment with an acid or Lewis acid, is triggered to undergo a cascade of cyclizations and rearrangements to form the sterpurane skeleton. engineering.org.cn Such strategies are not only synthetically elegant but also provide experimental evidence to support proposed biosynthetic hypotheses. hebmu.edu.cnsemanticscholar.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the complex carbon skeleton and relative stereochemistry of sterpurane-type sesquiterpenoids.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial overview of the proton and carbon environments within the molecule. However, due to the structural complexity and signal overlap, two-dimensional (2D) NMR experiments are indispensable for complete structural assignment. wikipedia.org

Correlation Spectroscopy (COSY): This experiment is fundamental for identifying proton-proton (¹H-¹H) coupling networks. In sterpurane derivatives, COSY spectra reveal the connectivity between adjacent protons, allowing for the tracing of spin systems within the cyclopentane (B165970) and cyclohexane (B81311) rings. jst.go.jp

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of protonated carbons in the molecule. wikipedia.orgd-nb.info

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for assembling the complete carbon framework. It detects long-range correlations (typically over two or three bonds) between protons and carbons. These correlations are vital for connecting the individual spin systems identified by COSY and for placing quaternary carbons, which lack proton attachments, within the molecular structure. For instance, HMBC correlations from methyl protons to adjacent carbons are key in positioning the characteristic methyl groups of the sterpurene skeleton. jst.go.jprhhz.netnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): To establish the relative stereochemistry, the NOESY experiment is employed. It identifies protons that are close to each other in space, irrespective of their bonding connectivity. The observation of NOESY cross-peaks between specific protons, for example between a methyl group and a proton on the ring system, helps to define their relative orientation (e.g., on the same face of the molecule). jst.go.jpnih.gov

The combined analysis of these NMR datasets allows for the complete and unambiguous assignment of the relative configuration of (+)-2-Sterpurene and its analogues.

Table 1: Representative ¹H and ¹³C NMR Data for a Sterpurane Derivative (Sterpurol E) nih.gov

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 143.2 | |

| 2 | 120.3 | 5.34, s |

| 3 | 43.1 | 2.50, m |

| 4 | 48.9 | 1.83, m |

| 5 | 73.1 | 4.90, d (7.8) |

| 6 | 50.1 | 2.30, m |

| 7 | 63.1 | 3.91, t (8.4) |

| 8 | 51.9 | 2.15, m |

| 9 | 36.5 | 1.40, m; 1.25, m |

| 10 | 36.9 | 1.83, m |

| 11 | 39.8 | |

| 12 | 75.8 | |

| 13 | 25.1 | 1.15, s |

| 14 | 28.5 | 1.05, s |

| 15 | 22.0 | 1.03, d (7.2) |

| 16 | 170.8 | |

| 17 | 21.2 | 2.05, s |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRESIMS) is employed to accurately determine the molecular formula of the compound by providing a highly precise mass-to-charge ratio (m/z). d-nb.inforhhz.net For example, the molecular formula of a sterpurane derivative can be confidently established by comparing the measured m/z value of the molecular ion (e.g., [M+Na]⁺) with the calculated value. nih.gov

Electron Impact Mass Spectrometry (EIMS) provides insight into the structural features through analysis of the molecule's fragmentation pattern. Sesquiterpenes like sterpurene undergo characteristic fragmentation upon ionization. nih.gov While a detailed fragmentation pathway for this compound itself is not extensively documented in isolation, general fragmentation patterns for terpenes include:

Loss of small, stable neutral molecules or radicals, such as a methyl group (CH₃, loss of 15 Da). libretexts.org

Cleavage of bonds adjacent to functional groups or branching points, leading to characteristic fragment ions. libretexts.org

Complex rearrangements and retro-Diels-Alder reactions, which are common in cyclic systems, can also occur, providing clues to the underlying ring structure.

Analysis of these fragmentation patterns, often aided by tandem MS (MS/MS) experiments, helps to confirm the proposed structure derived from NMR data. nih.gov

Chiroptical Methods for Absolute Stereochemistry Determination (e.g., Electronic Circular Dichroism)

While NMR and MS can define the connectivity and relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of a chiral molecule like this compound. cannalib.eu

Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. ic.ac.uk The method involves measuring the differential absorption of left and right circularly polarized light by the chiral molecule. The resulting ECD spectrum is a unique fingerprint of the molecule's absolute stereochemistry. The absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with theoretical spectra calculated for all possible stereoisomers using quantum chemical methods. ic.ac.uknih.gov A strong correlation between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration.

Additionally, the specific optical rotation ([α]D) value is a fundamental chiroptical property. The sign and magnitude of the rotation are compared with those of known, structurally related compounds to infer the absolute configuration, a method that relies on a library of established structures. d-nb.infonih.gov

Biological Activities and Mechanistic Investigations of + 2 Sterpurene

Discovery of Bioactivity and Bioassay-Guided Fractionation

The discovery of bioactivity associated with the sterpurene class of sesquiterpenes is intrinsically linked to the study of the fungus Chondrostereum purpureum. plos.org This basidiomycete is a known plant pathogen responsible for "silver leaf" disease in a variety of deciduous trees. plos.org The investigation into the chemical constituents responsible for the fungus's phytotoxicity led to the isolation of a novel class of sesquiterpenes possessing the sterpurane carbon skeleton. acs.orgrhhz.net The parent hydrocarbon, sterpurene, was identified in the mycelium of C. purpureum.

Bioassay-guided fractionation is a standard and effective methodology for isolating bioactive metabolites from complex natural extracts. sci-hub.se This technique involves the stepwise separation of an extract, with each resulting fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated. While the initial discovery papers for (+)-2-Sterpurene are from the early 1980s, this method has been employed in the study of fungi that produce sterpurane-type sesquiterpenes. For instance, activity-guided fractionation has been used to isolate bioactive compounds from fungi such as Phlebia tremellosa and Stereum ostrea. researchgate.net This approach allows researchers to efficiently pinpoint the specific molecules responsible for an observed biological effect, such as phytotoxicity or antimicrobial activity, within a complex mixture of fungal metabolites.

**6.2. Molecular Mechanisms of Biological Action

Molecular Mechanisms of Biological Action

Enzymatic Inhibition Studies

Research into the molecular mechanisms of sterpurane sesquiterpenoids has revealed notable activity in the context of inflammation. Specifically, several oxygenated derivatives of sterpurene have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells. rhhz.net Microglial cells are the primary immune cells of the central nervous system, and their overactivation can lead to neuroinflammation, partly through the excessive production of NO by inducible nitric oxide synthase (iNOS).

Studies on sesquiterpenes isolated from the endolichenic fungus Cryptomarasmius aucubae identified several sterpurols—oxygenated sterpurane derivatives—as significant inhibitors of NO production. rhhz.net For example, Sterpurol B was the most active compound identified in one study, with a half-maximal inhibitory concentration (IC₅₀) comparable to that of the positive control, quercetin. rhhz.net This inhibitory action on a key inflammatory mediator suggests a potential anti-neuroinflammatory role for this class of compounds. acs.orgrhhz.net

| Compound | IC₅₀ (μM) |

|---|---|

| Sterpurol D | 12.35 |

| Sterpurol E | 9.93 |

| Sterpurol A | 14.81 |

| Sterpurol B | 9.06 |

| Paneolilludinic Acid | 13.62 |

| Quercetin (Positive Control) | 9.75 |

Receptor Binding Profiling

The investigation into the direct interaction of this compound and its derivatives with specific cellular receptors is an area with limited available data. Receptor binding assays are crucial for identifying the molecular targets of a bioactive compound and elucidating its mechanism of action.

A study involving sesquiterpenes, including a known sterpurane, isolated from the basidiomycete Phlebia tremellosa tested the compounds for agonistic activity against several nuclear receptors. The results showed that the isolated compounds, including the sterpurane, exhibited no agonistic activities for peroxisome proliferator-activated receptor γ (PPARγ), retinoid X receptor α (RXRα), and liver X receptor α (LXRα) in a luciferase reporter assay. researchgate.net To date, comprehensive receptor binding profiling for this compound against a wide panel of receptors has not been reported in the available scientific literature, indicating a gap in the understanding of its molecular pharmacology.

Ecological Roles and Chemical Ecology

Antifeedant Properties and Interactions with Herbivores

Sesquiterpenes are a well-documented class of secondary metabolites that frequently serve as defensive agents for their producing organisms against herbivores. researchgate.netnih.gov Many compounds within this class exhibit potent antifeedant properties, deterring insects and other animals from feeding. researchgate.netohio-state.edumdpi.comcore.ac.uk This activity is a key component of the chemical defense systems of many plants and fungi. researchgate.net

While the broad class of sesquiterpenes is known for this bioactivity, specific studies focusing on the antifeedant properties of this compound are not extensively detailed in the literature. However, the fungus that produces it, Chondrostereum purpureum, is known to produce an array of toxins. plos.org Research on extracts from various endophytic fungi, including a Chondrostereum isolate, has demonstrated significant antifeedant activity against common insect pests. researchgate.net This suggests that the secondary metabolites produced by C. purpureum, which include sterpurenes, likely contribute to a defensive ecological strategy, although the specific contribution of this compound itself requires more targeted investigation.

Role in Microbial Interactions and Communication

The ecological role of this compound and related compounds is most clearly understood in the context of microbial interactions, particularly between the producing fungus and other organisms. Chondrostereum purpureum is not only a saprotroph but also a plant pathogen used as a mycoherbicide to control unwanted sprouting of trees. plos.org The sterpurenes it produces are considered fungal toxins that act in concert with fungus-induced dehydration to prevent the resprouting of tree stumps, demonstrating a clear role in fungus-plant interactions. plos.org The phytotoxicity of these sesquiterpenes is believed to be at least partially responsible for the foliar lesions associated with the silver leaf disease caused by the pathogen.

Furthermore, evidence suggests a role for sterpuranes in fungus-fungus interactions. In one study, the coculture of two distinct basidiomycete fungi, Phellinus orientoasiaticus and Xylodon flaviporus, induced the production of sterpurane-type sesquiterpenoids by P. orientoasiaticus, whereas these compounds were not produced when the fungus was cultured alone. researchgate.net This induced biosynthesis suggests a role for these molecules in inter-species communication, competition, or defense. Additionally, sesquiterpenes related to the sterpuranes that are produced by other fungi have been shown to inhibit the spore germination of plant pathogenic fungi like Fusarium graminearum, further highlighting their role in the complex chemical communications and interactions within microbial communities. researchgate.net

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of + 2 Sterpurene

Isolation and Characterization of Natural (+)-2-Sterpurene Derivatives

The fungus Stereum purpureum, a plant pathogen, is a primary natural source of sterpurane-type sesquiterpenoids. ias.ac.in In addition to the parent hydrocarbon, this compound, various oxygenated derivatives have been isolated from fungal cultures and other natural sources. The characterization of these compounds relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), which are essential for elucidating their complex three-dimensional structures. nih.govresearchgate.net

Among the earliest discovered derivatives are sterpuric acid and hydroxylated forms like this compound-3,12,14-triol, which were instrumental in biosynthetic studies of the sterpurene family. cdnsciencepub.com Other fungi, such as those of the Phlebia genus, have also been found to produce sterpurane sesquiterpenoids. researchgate.net For instance, Phlebia uda is a source of udasterpurenol A, isolated alongside other related sesquiterpenoids. nih.gov

More recently, the endolichenic fungus Cryptomarasmius aucubae has yielded new derivatives, named sterpurol D and sterpurol E. rhhz.net The isolation of these compounds expands the known diversity of natural sterpuranes and provides new molecules for bioactivity screening. rhhz.net

Key natural derivatives include:

(+)-2-Sterpuren-6-ol : The acetate (B1210297) of this derivative has been isolated from a soft coral. thieme-connect.de

(+)-2-Sterpuren-6,12,15-triol : This tri-hydroxylated derivative is produced by Stereum purpureum. thieme-connect.de Its structure has been confirmed through detailed spectroscopic analysis. thieme-connect.deuni.lu

The table below summarizes some key naturally occurring this compound derivatives.

| Compound Name | Natural Source(s) | Key Structural Features | Reference(s) |

| (+)-2-Sterpuren-6-ol | Soft Coral (as acetate) | Hydroxyl group at C-6 | thieme-connect.de |

| (+)-2-Sterpuren-6,12,15-triol | Stereum purpureum | Hydroxyl groups at C-6, C-12, and C-15 | thieme-connect.deuni.lu |

| Sterpuric Acid | Stereum purpureum, Flammulina velutipes | Carboxylic acid group | cdnsciencepub.comresearchgate.net |

| Udasterpurenol A | Phlebia uda | Hydroxylated sterpurane skeleton | nih.gov |

| Sterpurol D | Cryptomarasmius aucubae | Hydroxylated sterpurane skeleton | rhhz.net |

| Sterpurol E | Cryptomarasmius aucubae | Dihydroxylated sterpurane skeleton | rhhz.net |

Semi-Synthetic and Synthetic Modifications of the this compound Scaffold

The structural complexity of the sterpurane core presents a significant synthetic challenge. Chemists have developed various strategies for its construction, with intermolecular and intramolecular [2+2] photocycloaddition reactions being a prominent and effective method. ias.ac.insci-hub.se These synthetic routes are crucial not only for confirming the structures of natural products but also for producing derivatives that are not available from natural sources.

Total synthesis efforts have successfully produced (±)-sterpurene and its hydroxylated derivatives. researchgate.netacs.org One notable approach involved an intermolecular [2+2]-photocycloaddition as the key step to build the characteristic tricyclic framework. ias.ac.in Synthetic strategies often focus on creating advanced intermediates that can be divergently modified to access a range of analogues. ias.ac.inmdpi.com

Semi-synthesis, which involves the chemical transformation of a naturally occurring precursor, has also been demonstrated. A significant example is the conversion of the protoilludane sesquiterpene tsugicoline A into a sterpurane derivative. rsc.org This transformation highlights the biosynthetic relationship between these two classes of sesquiterpenoids and provides a chemical pathway to access the sterpurane skeleton from a different but related natural product. rsc.org These synthetic and semi-synthetic modifications are vital for enabling systematic studies of the molecule's structure-activity relationships.

Systematic Evaluation of Structure-Activity Relationships for Observed Bioactivities

The evaluation of natural and synthetic sterpurane derivatives for biological activity is a key driver of research in this area. These studies help to establish structure-activity relationships (SAR), which correlate specific structural features with observed biological effects.

For example, sterpurols D and E, isolated from Cryptomarasmius aucubae, along with other known derivatives, were tested for anti-neuroinflammatory activity. rhhz.net The results showed that compounds 1, 2, 4, 5, 6, and 8 exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells. rhhz.net Sterpurol E (compound 2) and sterpurol B (compound 5) were particularly potent, suggesting that the specific pattern and stereochemistry of hydroxylation on the sterpurane scaffold are crucial for this activity. rhhz.net

Conversely, some studies report a lack of significant bioactivity, which is equally important for building a comprehensive SAR profile. For instance, a trihydroxy-sterpurene derivative isolated from the basidiomycete Pholiota nameko was found to have no significant cytotoxicity against five human cancer cell lines. researchgate.net Similarly, udalactaranes A and B, which are structurally related to sterpuranes, showed moderate activity against Jurkat cells and some antifungal properties, but the potency was not exceptionally high. nih.gov

These findings collectively contribute to a growing understanding of the pharmacophore of the sterpurane skeleton. The data indicate that the type, position, and stereochemistry of functional groups are critical determinants of both the nature and potency of the biological response.

Biotechnological Production and Metabolic Engineering of + 2 Sterpurene

Heterologous Expression Systems for Sesquiterpene Synthases (e.g., E. coli)

The cornerstone of biotechnological sesquiterpene production is the functional expression of a specific sesquiterpene synthase (STS) in a well-characterized microbial host. While the bacterium Escherichia coli is a commonly used host for expressing terpene synthase genes due to its rapid growth and well-understood genetics cam.ac.uk, the successful production of (+)-2-sterpurene has been notably achieved in a fungal expression system.

Researchers have identified a specific sesquiterpene synthase, CpSTS1, from the basidiomycete fungus Clitopilus pseudo-pinsitus, which is responsible for the synthesis of sterpurene mdpi.comresearchgate.net. Successful heterologous expression of the CpSTS1 gene was achieved in the filamentous fungus Aspergillus oryzae mdpi.comresearchgate.netnih.gov. This system proved effective for producing this compound, overcoming potential challenges associated with expressing fungal genes in prokaryotic hosts like E. coli, such as the need for post-translational modifications and the presence of introns in eukaryotic genes mdpi.com. The use of A. oryzae allows for the direct expression of genomic DNA from basidiomycetes, which can simplify the cloning process mdpi.comnih.gov.

In one study, the expression of a Δ6-protoilludene synthase from Diaporthe sp. in E. coli resulted in the production of Δ6-protoilludene as the major product, but also minor amounts of other sesquiterpenes, including 2-sterpurene researchgate.net. This demonstrates that while E. coli can be a viable host for producing the precursor carbocation, achieving high specificity for a minor product like 2-sterpurene can be challenging without further engineering.

The biosynthesis of sterpurenes originates from farnesyl pyrophosphate (FPP), a central precursor in the isoprenoid pathway nih.govnih.gov. The STS enzyme catalyzes the cyclization of FPP, proceeding through a protoilludyl cation intermediate, to form the characteristic 5-6-4 fused ring system of the sterpurane skeleton researchsolutions.comcdnsciencepub.comacs.orgpnas.org.

Table 1: Heterologous Production of this compound and Related Sesquiterpenes

| Sesquiterpene Synthase | Original Organism | Heterologous Host | Major Product(s) | This compound Production | Reference(s) |

| CpSTS1 | Clitopilus pseudo-pinsitus | Aspergillus oryzae | Sterpurene | Yes (Major Product) | mdpi.comresearchgate.net |

| Dia1 (Δ6-protoilludene synthase) | Diaporthe sp. | Escherichia coli | Δ6-protoilludene | Yes (Minor Product) | researchgate.net |

Rational Engineering of Biosynthetic Pathways for Enhanced Production

To enhance the production of this compound in a microbial host, it is crucial to optimize the metabolic pathways to ensure a high flux towards the precursor molecule, farnesyl pyrophosphate (FPP). This is achieved through various metabolic engineering strategies. In fungi, FPP is synthesized via the mevalonate (B85504) (MVA) pathway nih.govasm.org.

Key strategies for engineering the MVA pathway for enhanced sesquiterpene production include:

Downregulation of Competing Pathways: FPP is a branch-point metabolite used for the synthesis of other essential compounds like sterols and ubiquinones. Downregulating the genes that divert FPP away from the desired sesquiterpene product, such as squalene (B77637) synthase (ERG9 in yeast), can significantly increase the pool of FPP available for the heterologous STS mdpi.com.

Fusion Proteins: In some cases, creating fusion proteins of pathway enzymes can enhance flux. For instance, a naturally occurring fusion of a sesquiterpene synthase with 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) was discovered in Stereum hirsutum, suggesting a natural strategy to increase precursor supply for sesquiterpenoid biosynthesis nih.govasm.orgresearchgate.net. This concept can be applied in rational engineering to channel metabolites more efficiently.

These general metabolic engineering principles, extensively reviewed for various sesquiterpenes like amorphadiene (B190566) and farnesene (B8742651) in hosts such as E. coli and Saccharomyces cerevisiae nih.govnih.gov, are directly applicable to optimizing this compound production in hosts like Aspergillus oryzae. By engineering the MVA pathway in the expression host, the yield of this compound can be substantially increased from the levels achieved by simply expressing the synthase gene.

Enzyme Engineering for Divergent Sesquiterpenoid Production

Sesquiterpene synthases are known for their "promiscuous" nature, often producing a range of products from a single FPP substrate pnas.org. This inherent plasticity makes them excellent targets for protein engineering to alter their product profiles or create novel functionalities. While specific engineering of a this compound synthase has not been detailed in the reviewed literature, established principles of enzyme engineering can be applied.

One powerful approach is the "designed divergent evolution" of enzyme function. This strategy involves identifying key amino acid residues ("plasticity residues") within the enzyme's active site that influence the cyclization cascade of the carbocation intermediate. By systematically mutating these residues, it is possible to steer the reaction towards different products. For example, researchers successfully re-engineered a promiscuous γ-humulene synthase to create seven new, specific sesquiterpene synthases, each producing a different main product researchsolutions.comrsc.org.

This approach could be applied to a this compound synthase (like CpSTS1) or a related protoilludane-producing synthase. By modeling the enzyme's active site and the binding of the FPP substrate and its subsequent carbocation intermediates, key residues influencing the final deprotonation or rearrangement steps that lead to the sterpurene skeleton can be identified. Site-directed mutagenesis of these residues could potentially enhance the specificity for this compound or even divert the reaction to produce other novel sterpurane-type or related sesquiterpenoids asm.orgmdpi.com.

Fermentation Optimization for Scalable Production

Once an engineered microbial strain capable of producing this compound is developed, optimizing the fermentation process is critical for achieving high titers and making the process economically feasible for industrial-scale production. Fermentation optimization involves adjusting various physical and chemical parameters of the culture environment to maximize cell growth and product formation.

Key parameters for fermentation optimization include:

Medium Composition: The carbon and nitrogen sources, as well as their concentrations, are crucial. For example, in the production of prodigiosin (B1679158) by Serratia marcescens, optimizing the levels of sucrose (B13894) and peptone led to a 64-fold increase in product yield pnas.org. Similar optimization of the growth medium for an Aspergillus oryzae strain expressing sterpurene synthase would be essential.

Physical Parameters: Temperature, pH, and aeration are critical factors that affect enzyme activity and cell metabolism. These parameters must be carefully controlled and optimized for the specific production host. For instance, the optimal temperature for producing a protease by Pseudoalteromonas sp. was found to be a critical factor for maximizing yield ias.ac.in.

In Situ Product Removal: Many terpenes can be volatile or toxic to the host cells at high concentrations. A common strategy to overcome this is to use a two-phase fermentation system, where an organic solvent (e.g., dodecane) is added to the culture medium to capture the produced sesquiterpene, thereby reducing product loss and feedback inhibition researchgate.net.

Inducer Concentration: If the expression of the synthase gene is under the control of an inducible promoter, the concentration of the inducing agent and the timing of its addition need to be optimized.

By systematically applying statistical methods like response surface methodology (RSM), multiple parameters can be optimized simultaneously to enhance the production of cytotoxic metabolites, as demonstrated with Bacillus velezensis researchgate.net. Such a systematic approach would be invaluable for scaling up the production of this compound.

Future Research Directions and Broader Implications in Chemical Biology

Unexplored Biosynthetic Avenues and Cryptic Gene Clusters

The established biosynthetic pathway to the sterpurane skeleton proceeds from farnesyl pyrophosphate (FPP) through key intermediates like humulene (B1216466) and the protoilludane cation cdnsciencepub.comcdnsciencepub.comhebmu.edu.cn. However, recent advances in fungal genomics suggest that our understanding of sterpurane biosynthesis is far from complete and that a wealth of untapped biosynthetic potential lies hidden within fungal genomes.

Genomic analysis of Stereum hirsutum, a known producer of sterpurane-type compounds, has revealed a surprisingly large number of biosynthetic gene clusters (BGCs) for terpenes. researchgate.net For instance, the genome of S. hirsutum strain FP-91666 contains 16 putative terpene synthase gene clusters. researchgate.net Many of these genes are considered "cryptic" as they are not expressed under standard laboratory cultivation conditions. researchgate.net This genomic data strongly implies that fungi possess the machinery to produce a much wider array of sterpuranes and other terpenoids than is currently known. The synthase responsible for sterpurene itself has been described as elusive within the Stereum genus, suggesting it may be part of this cryptic machinery or that its expression is tightly regulated. rsc.orgasm.org

Further evidence for diverse biosynthetic routes comes from other fungal species. For example, a sesquiterpene synthase from Clitopilus pseudo-pinsitus, CpSTS1, has been shown to produce sterpurene. mdpi.com In another study, the heterologous expression of a Δ6-protoilludene synthase (Dia1) from the fungus Diaporthe sp. in E. coli yielded Δ6-protoilludene as the primary product, but also trace amounts of 2-sterpurene, indicating enzymatic promiscuity or a shared mechanistic pathway. embrapa.br

Future research is poised to unlock this cryptic potential through several strategies:

Genome Mining: Systematically analyzing fungal genomes to identify and prioritize uncharacterized sesquiterpene synthase genes co-located with tailoring enzymes like P450 monooxygenases. asm.org

Heterologous Expression: Expressing candidate genes in tractable host organisms like Aspergillus oryzae or Saccharomyces cerevisiae to characterize their enzymatic products. mdpi.com

OSMAC (One Strain, Many Compounds) Approach: Cultivating producing fungi under a wide range of conditions (e.g., varying media, temperature, or pH) to trigger the expression of silent BGCs. researchgate.net

Co-culture: Growing sterpurane-producing fungi alongside other microorganisms to simulate natural biotic interactions, which can be a powerful stimulus for activating cryptic pathways. researchgate.net

These avenues promise to not only fully elucidate the biosynthesis of (+)-2-sterpurene but also to uncover novel sterpurane analogs with potentially new chemical features and biological activities.

Discovery of Novel Biological Targets and Mechanisms

While this compound itself is a simple hydrocarbon, its oxygenated derivatives have demonstrated notable biological effects, hinting at the potential for this scaffold to interact with specific biological targets. Early studies focused on the phytotoxic properties of metabolites from Chondrostereum purpureum, the fungus responsible for silver leaf disease in trees. epa.gov Metabolites such as sterpuric acid and sterepolide were found to be phytotoxic to aspen cells, whereas the parent hydrocarbon, sterpurene, was devoid of this activity at the concentrations tested. cdnsciencepub.com This suggests that the oxygen-containing functional groups are crucial for this particular bioactivity.

More recently, research has expanded to other potential therapeutic areas. A study on sesquiterpenoids from the endolichenic fungus Cryptomarasmius aucubae identified two new sterpurane derivatives, sterpurol D and sterpurol E, which exhibited potent anti-neuroinflammatory activity in lipopolysaccharide-induced BV-2 microglial cells. researchgate.net Their efficacy was comparable to the well-known anti-inflammatory agent quercetin. researchgate.net

Despite these findings, the precise molecular targets and mechanisms of action for sterpurane-class compounds remain largely unknown. This represents a significant opportunity for future research. Key future directions include:

Target Identification: Employing techniques such as affinity chromatography, activity-based protein profiling, and thermal proteome profiling to identify the specific protein targets of bioactive sterpuranes like the sterpurols.

Mechanism of Action Studies: Once targets are identified, detailed biochemical and cell-based assays can be used to unravel the mechanism by which these compounds exert their effects, for instance, by inhibiting a specific enzyme or modulating a signaling pathway involved in inflammation. mdpi.com

Screening for New Bioactivities: Testing this compound and its natural and synthetic analogs against a broad range of biological assays, including those for antimicrobial, antiviral, and cytotoxic effects, which are common among fungal sesquiterpenoids. ibwf.denih.gov

Uncovering the biological targets of this unique chemical scaffold could reveal novel mechanisms for modulating disease-relevant pathways, particularly in the context of inflammation.

Application of Advanced Omics Technologies (e.g., Metabolomics, Genomics) in Sterpurane Research

The study of sterpuranes and other fungal natural products has been revolutionized by the application of advanced "omics" technologies. researchgate.net These high-throughput methods provide a systems-level view of an organism's biological capabilities, accelerating the discovery and characterization of novel compounds and their biosynthetic pathways. humanspecificresearch.orgnih.gov

Genomics: As previously mentioned, the sequencing of fungal genomes is a cornerstone of modern natural product research. nih.gov By using bioinformatic tools like antiSMASH, researchers can mine genomic data to identify putative BGCs for terpenes. asm.orgnih.gov This genomic-driven approach allows for a targeted search for the genes responsible for producing sterpuranes, moving beyond serendipitous discovery to a more predictive science. nih.gov For example, genomic analysis of a wild strain of Flammulina filiformis led to the prediction of 12 putative sesquiterpene synthase genes, highlighting the fungus's capacity to produce diverse sesquiterpenoids, including those of the sterpurane type. nih.gov

Metabolomics: This technology involves the comprehensive analysis of all small-molecule metabolites in a biological sample. cas.cz In sterpurane research, LC-MS (Liquid Chromatography-Mass Spectrometry)-based metabolomics is a powerful tool for chemical dereplication and the discovery of new compounds. researchgate.net By comparing the metabolomic profiles of a fungus grown under different conditions (as in the OSMAC approach), researchers can pinpoint the production of novel metabolites that arise from the activation of cryptic gene clusters. researchgate.net This integration of genomics and metabolomics creates a powerful workflow: genomics predicts what a fungus can make, while metabolomics confirms what it is making under specific conditions.

The integrated use of these technologies is crucial for the future of sterpurane research, enabling a deeper understanding of their biosynthesis, regulation, and ecological roles. mdpi.com

| Omics Technology | Application in Sterpurane Research | Key Insights Provided |

|---|---|---|

| Genomics | Sequencing of fungal genomes (e.g., Stereum hirsutum) and analysis with bioinformatics tools (e.g., antiSMASH). asm.orgnih.gov | Identification of known and cryptic biosynthetic gene clusters (BGCs) for sesquiterpenes; prediction of biosynthetic potential. researchgate.netnih.gov |

| Transcriptomics | Analysis of gene expression (RNA) under different conditions to see which BGCs are active. | Linking specific BGCs to the production of certain metabolites by correlating gene expression with metabolite detection. nih.gov |

| Metabolomics | LC-MS-based profiling of fungal extracts from different culture conditions (e.g., OSMAC, co-culture). researchgate.net | Detection and identification of novel sterpurane analogs; confirmation of the activity of cryptic BGCs. researchgate.net |

Potential for this compound as a Lead Scaffold in Chemical Probe Development

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a complex biological system. The development of such probes requires a "lead scaffold"—a core molecular structure that is synthetically tractable and can be systematically modified. The this compound skeleton possesses several features that make it an attractive lead scaffold for chemical probe development.

Unique and Rigid 3D Structure: The sterpurane core is a distinctive tricyclic 4/6/5 ring system. mdpi.com Its rigid, three-dimensional shape provides a well-defined presentation of chemical functionalities in space, which is often a key feature for achieving high-potency and selective interactions with protein binding pockets.

Synthetic Accessibility: The chemical community has developed multiple routes for the total synthesis of sterpurene, demonstrating that the complex ring system is synthetically accessible. cdnsciencepub.commdpi.comacs.org This synthetic tractability is a critical prerequisite for a lead scaffold, as it allows for the rational design and creation of a library of analogs.

Proven Ability to Modulate Bioactivity: The existence of naturally occurring, oxygenated sterpurane derivatives with distinct biological activities (e.g., the phytotoxic sterpuric acid and the anti-inflammatory sterpurols) proves that the scaffold can be "decorated" with functional groups to impart or modulate biological function. cdnsciencepub.comresearchgate.net

Future work could leverage the sterpurane scaffold to develop chemical probes targeting pathways identified in bioactivity screens, such as neuroinflammation. A research program could involve synthesizing a library of sterpurane analogs with systematic modifications to probe structure-activity relationships. For probe development, these analogs could be appended with:

Reporter tags (e.g., fluorophores or biotin) to visualize or isolate the biological target.

Photo-affinity labels to covalently link the probe to its target upon UV irradiation, facilitating definitive target identification.

By using the unique this compound core as a foundation, it may be possible to develop highly selective chemical probes to dissect complex biological processes and validate new drug targets.

Q & A

Q. How can (+)-2-Sterpurene be reliably identified and characterized in complex mixtures?

Methodological Answer: Use hyphenated techniques like GC-MS or LC-NMR to isolate and confirm the compound’s presence. For structural elucidation, compare experimental data (e.g., optical rotation, IR, and ¹H/¹³C NMR) with literature values. Ensure purity via HPLC with chiral columns to distinguish enantiomers .

Q. What experimental protocols are recommended for synthesizing this compound with high enantiomeric excess?

Methodological Answer: Optimize asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to achieve enantioselectivity. Monitor reaction progress using polarimetry and validate outcomes via X-ray crystallography. Document all steps meticulously to ensure reproducibility .

Q. How should researchers design studies to assess the biological activity of this compound?

Methodological Answer: Use a tiered approach:

Q. What analytical methods are suitable for quantifying this compound in environmental samples?

Methodological Answer: Employ SPME-GC-MS for trace detection in soil or water. Calibrate using isotope-labeled internal standards to correct for matrix effects. Validate sensitivity via limit-of-detection (LOD) and limit-of-quantification (LOQ) calculations .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

Methodological Answer: Conduct controlled kinetic studies across a pH gradient (e.g., 2–12) with real-time monitoring via UV-Vis spectroscopy . Compare degradation products using HRMS and apply multivariate analysis to identify confounding variables (e.g., temperature, light exposure) .

Q. What strategies are effective in elucidating the mechanistic role of this compound in biosynthetic pathways?

Methodological Answer: Use isotopic labeling (¹³C or ²H) to track metabolic incorporation. Combine gene knockout models (e.g., CRISPR/Cas9) with metabolomic profiling (LC-HRMS) to correlate compound presence with pathway activity. Validate hypotheses via in vitro reconstitution of enzyme systems .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer: Re-examine raw data from conflicting studies for instrumental artifacts (e.g., solvent peaks or baseline noise). Perform collaborative round-robin tests across labs using standardized protocols. Publish detailed experimental conditions (e.g., solvent, temperature) to enable cross-validation .

Q. What computational approaches are recommended for modeling the stereoelectronic properties of this compound?

Methodological Answer: Apply DFT calculations (e.g., Gaussian or ORCA) to predict molecular orbitals and electrostatic potentials. Validate models against experimental data (e.g., X-ray charge-density maps). Use docking simulations to explore interactions with biological targets .

Q. How can the environmental fate of this compound be studied to assess ecological risks?

Methodological Answer: Design microcosm experiments simulating soil/water ecosystems. Measure biodegradation rates via LC-MS/MS and screen for toxic intermediates using Daphnia magna or Aliivibrio fischeri bioassays. Apply QSAR models to predict long-term persistence .

Q. What interdisciplinary methods are critical for linking this compound’s chemical properties to its ecological or pharmacological functions?

Methodological Answer: Integrate metabolomics (untargeted profiling), transcriptomics (RNA-seq), and structural biology (cryo-EM) to map multi-scale interactions. Use systems biology tools (e.g., Cytoscape) to visualize networks and identify emergent properties .

Key Methodological Principles

- Reproducibility : Document experimental parameters (e.g., solvent purity, instrument settings) to enable replication .

- Data Validation : Use orthogonal techniques and statistical rigor (e.g., ANOVA, p-value thresholds) to confirm findings .

- Literature Synthesis : Cross-reference primary sources and avoid reliance on non-peer-reviewed platforms (e.g., BenchChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.